molecular formula C19H21N3O2 B12114600 Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12114600
M. Wt: 323.4 g/mol
InChI Key: JWKMDBUAYKIAJI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a fascinating compound with potential applications in various fields. Its chemical structure combines elements from both pyrazole and pyrimidine, making it an intriguing hybrid. Let’s explore further!

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, such as 4-isopropylphenylhydrazine and 6-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).

Industrial Production:: While research laboratories often use custom synthesis, industrial production may involve large-scale processes. These could include continuous flow methods, solid-phase synthesis, or modifications of existing routes. Optimization for yield, purity, and safety is crucial in industrial settings.

Chemical Reactions Analysis

Reactivity:: Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction processes may yield derivatives with altered properties.

    Substitution: Substituents on the aromatic rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products depend on the reaction conditions and substituents. For instance, reduction of the carbonyl group could yield the corresponding alcohol.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Drug Discovery: Its unique structure may inspire drug design efforts.

Biology and Medicine::

    Neuroprotection: Recent studies suggest that related triazole-pyrimidine hybrids exhibit neuroprotective properties.

    Anti-Inflammatory Activity: These compounds may modulate inflammatory pathways.

Industry::

    Fine Chemicals: Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate could find applications in specialty chemicals.

Mechanism of Action

The compound likely exerts its effects through multiple pathways:

    Inhibition of ER Stress: By reducing endoplasmic reticulum (ER) stress, it protects neuronal cells.

    NF-kB Pathway Modulation: It may interfere with the NF-kB inflammatory pathway.

Comparison with Similar Compounds

While no direct analogs exist, its hybrid structure sets it apart. Similar compounds include other pyrazole-pyrimidine hybrids and related heterocycles.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 7-methyl-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21N3O2/c1-5-24-19(23)16-10-20-18-17(11-21-22(18)13(16)4)15-8-6-14(7-9-15)12(2)3/h6-12H,5H2,1-4H3

InChI Key

JWKMDBUAYKIAJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)C(C)C)N=C1)C

Origin of Product

United States

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